Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzamido group, and a pyrrolidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate typically involves multiple stepsThe final step involves the incorporation of the pyrrolidin-1-yl moiety, often through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidin-1-yl moiety can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions .
Scientific Research Applications
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)-benzamide
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is unique due to its combination of a thiophene ring and a pyrrolidin-1-yl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-25-18(24)13-9-10-26-17(13)19-16(23)11-3-5-12(6-4-11)20-14(21)7-8-15(20)22/h3-6,9-10H,2,7-8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHSDUJYUUYYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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